molecular formula C20H24ClNO2 B10930034 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B10930034
M. Wt: 345.9 g/mol
InChI Key: PQYOAWXHADWRCN-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.

    Ether Formation: The chlorinated phenol is then reacted with 1-bromobutane under basic conditions to form 4-(4-chloro-2-methylphenoxy)butane.

    Amidation: The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butane with 2,4,6-trimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)-N-(2,4,6-trimethylphenyl)butanamide
  • 4-(4-chloro-2-methylphenoxy)-N-(2,4-dimethylphenyl)butanamide
  • 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)pentanamide

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C20H24ClNO2/c1-13-10-15(3)20(16(4)11-13)22-19(23)6-5-9-24-18-8-7-17(21)12-14(18)2/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,23)

InChI Key

PQYOAWXHADWRCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

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